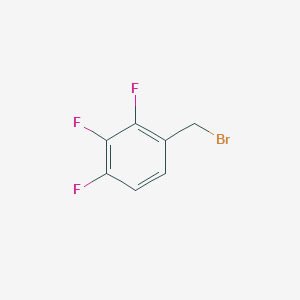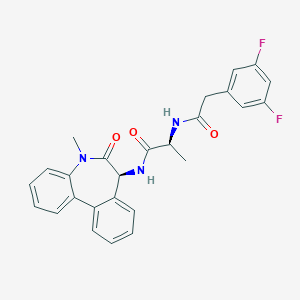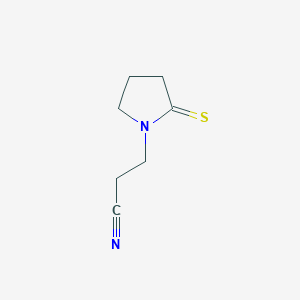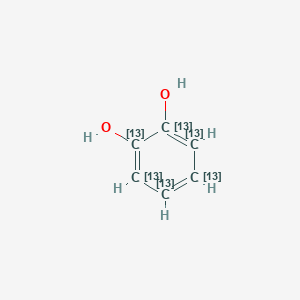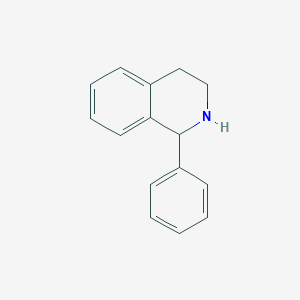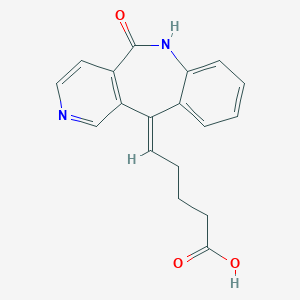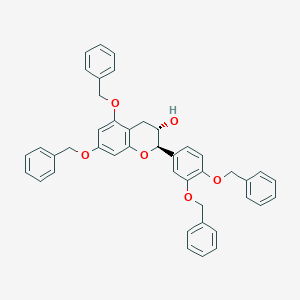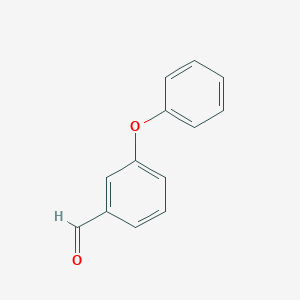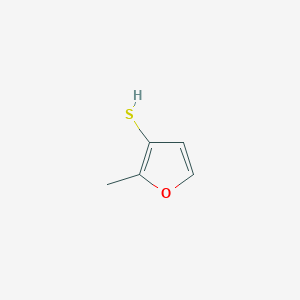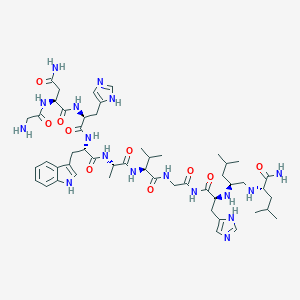
Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)- is a neuropeptide that has been identified in various mammalian species. It belongs to the neuromedin family of peptides, which are involved in a wide range of physiological processes such as regulation of blood pressure, gastrointestinal motility, and neuroendocrine function. Neuromedin C has been found to have a significant role in the regulation of food intake and energy metabolism.
Mecanismo De Acción
Neuromedin C acts on the neuromedin C receptor (NMCR), which is a G-protein-coupled receptor. Upon binding to the receptor, Neuromedin C activates a signaling cascade that leads to the release of various neurotransmitters and hormones. This signaling cascade is involved in the regulation of food intake, energy expenditure, and glucose metabolism.
Biochemical and Physiological Effects
Neuromedin C has been found to have a number of biochemical and physiological effects. It has been shown to stimulate the release of insulin, which helps to regulate blood glucose levels. Neuromedin C has also been found to increase energy expenditure, which can help to reduce body weight. Additionally, Neuromedin C has been found to reduce food intake, which can also contribute to weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Neuromedin C in lab experiments is that it is a well-characterized peptide with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Neuromedin C is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Neuromedin C. One area of interest is the development of drugs that target the NMCR. These drugs could be used to treat obesity and type 2 diabetes. Another area of interest is the role of Neuromedin C in the regulation of other physiological processes, such as cardiovascular function and neuroendocrine function. Finally, further research is needed to better understand the signaling pathways involved in the regulation of food intake and energy metabolism by Neuromedin C.
Métodos De Síntesis
The synthesis of Neuromedin C is a complex process that involves solid-phase peptide synthesis. The peptide is synthesized using Fmoc chemistry, which involves the protection of the N-terminus of the peptide with fluorenylmethyloxycarbonyl (Fmoc) and the C-terminus with a resin. The peptide is then synthesized in a stepwise manner by coupling the amino acids in the correct sequence. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Neuromedin C has been the subject of extensive research due to its role in regulating food intake and energy metabolism. It has been found to be involved in the regulation of appetite, energy expenditure, and glucose metabolism. Neuromedin C has also been implicated in the development of obesity and type 2 diabetes.
Propiedades
Número CAS |
135467-88-8 |
|---|---|
Nombre del producto |
Neuromedin C, leu(9)-psi-(CH2NH)-leu(10)- |
Fórmula molecular |
C51H77N17O10 |
Peso molecular |
1088.3 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C51H77N17O10/c1-26(2)12-33(22-58-36(45(54)72)13-27(3)4)63-38(15-31-20-55-24-60-31)50(77)67-43(71)23-59-51(78)44(28(5)6)68-46(73)29(7)62-47(74)37(14-30-19-57-35-11-9-8-10-34(30)35)65-48(75)39(16-32-21-56-25-61-32)66-49(76)40(17-41(53)69)64-42(70)18-52/h8-11,19-21,24-29,33,36-40,44,57-58,63H,12-18,22-23,52H2,1-7H3,(H2,53,69)(H2,54,72)(H,55,60)(H,56,61)(H,59,78)(H,62,74)(H,64,70)(H,65,75)(H,66,76)(H,68,73)(H,67,71,77)/t29-,33-,36-,37-,38-,39-,40-,44-/m0/s1 |
Clave InChI |
YGODFMCKSWQLOS-DPSMHMHMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
SMILES canónico |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(CC1=CN=CN1)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Otros números CAS |
135467-88-8 |
Sinónimos |
9-Leu-psi-(CH2NH)-10-Leu-neuromedin C LPL-NMC neuromedin C, Leu(9)-psi-(CH2NH)-Leu(10)- neuromedin C, leucyl(9)-psi-methylamino-leucine(10)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



